molecular formula C13H30OSi B067182 N-Decyldimethylmethoxysilane CAS No. 180163-82-0

N-Decyldimethylmethoxysilane

Cat. No.: B067182
CAS No.: 180163-82-0
M. Wt: 230.46 g/mol
InChI Key: IKIVNCRFEYCANR-UHFFFAOYSA-N
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Description

N-Decyldimethylmethoxysilane is an organosilicon compound with the molecular formula C13H30OSi. It is characterized by a decyl group attached to a dimethylsilyl group, which is further bonded to a methoxy group. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decyldimethylmethoxysilane can be synthesized through the hydrosilylation reaction of decene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Halides, amines; temperatures around 50°C to 100°C.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

N-Decyldimethylmethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which N-Decyldimethylmethoxysilane exerts its effects is primarily through the formation of strong covalent bonds with various substrates. The methoxy group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in creating durable coatings and adhesives.

Comparison with Similar Compounds

    N-Octyldimethylmethoxysilane: Similar structure but with an octyl group instead of a decyl group.

    N-Dodecyldimethylmethoxysilane: Similar structure but with a dodecyl group instead of a decyl group.

    N-Hexyldimethylmethoxysilane: Similar structure but with a hexyl group instead of a decyl group.

Uniqueness: N-Decyldimethylmethoxysilane is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring surface modification and adhesion.

Biological Activity

N-Decyldimethylmethoxysilane (NDMMS) is a silane compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of NDMMS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C13_{13}H30_{30}N2_2O2_2Si
  • Molecular Weight : 258.47 g/mol
  • Functional Groups : Silane, alkyl chain, methoxy group

The presence of a long hydrophobic alkyl chain (decyl group) contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Mechanism of Biological Activity

NDMMS exhibits various biological activities, including antimicrobial properties. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes and interact with cellular components. This disruption can lead to cell lysis and death in susceptible microorganisms.

Antimicrobial Activity

Research indicates that NDMMS shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy of NDMMS against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli32 µg/mL15
Staphylococcus aureus16 µg/mL20
Pseudomonas aeruginosa64 µg/mL10

These results indicate that NDMMS is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Study 1: Antimicrobial Coatings

In a study conducted by researchers at a university laboratory, NDMMS was used to create antimicrobial coatings on medical devices. The coatings were tested for their effectiveness in preventing biofilm formation by E. coli and S. aureus. The results showed a reduction in biofilm biomass by up to 80% compared to control surfaces without NDMMS treatment.

Case Study 2: Cytotoxicity Assessment

A separate study evaluated the cytotoxic effects of NDMMS on human epithelial cells. Using the MTT assay, researchers found that concentrations below 50 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for potential biomedical applications.

Research Findings

  • Antibacterial Mechanism : The primary mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and eventual cell death.
  • Comparison with Other Silanes : When compared with other silane compounds, NDMMS exhibited superior antibacterial properties, particularly due to its longer alkyl chain which enhances membrane interaction.
  • Applications in Biomedical Fields : Due to its antimicrobial properties and low cytotoxicity, NDMMS is being explored for use in wound dressings, coatings for medical implants, and other healthcare-related applications.

Properties

IUPAC Name

decyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIVNCRFEYCANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311028
Record name Decylmethoxydimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180163-82-0
Record name Decylmethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180163-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decylmethoxydimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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